N-Acetyl-beta-alanine

Description

N-acetyl-beta-alanine is the N-acetyl derivative of beta-alanine. It is a N-acetyl-amino acid and a beta-alanine derivative. It is a conjugate acid of a N-acetyl-beta-alaninate.

Properties

IUPAC Name |

3-acetamidopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLLAWRMBZNPMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184343 |

Source

|

| Record name | N-Acetyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3025-95-4 |

Source

|

| Record name | Acetyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3025-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-BETA-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWH65K85HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-beta-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetyl-beta-alanine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-beta-alanine is a derivative of the naturally occurring beta-amino acid, beta-alanine. This technical guide provides an in-depth overview of its chemical properties, structure, synthesis, and biological significance, tailored for professionals in research and drug development.

Chemical Properties and Structure

N-Acetyl-beta-alanine is a white crystalline solid soluble in water and alcohol.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H9NO3 | [1][2] |

| Molecular Weight | 131.13 g/mol | [2][3] |

| IUPAC Name | 3-acetamidopropanoic acid | [3] |

| CAS Number | 3025-95-4 | [1][2] |

| SMILES String | CC(=O)NCCC(=O)O | |

| InChI Key | LJLLAWRMBZNPMO-UHFFFAOYSA-N | |

| Melting Point | 105-106 °C | |

| Boiling Point | 392.0 ± 25.0 °C (Predicted) | |

| Density | 1.174 g/cm³ (Predicted) | |

| pKa | Weakly acidic | |

| Solubility | Soluble in water and alcohol | [1] |

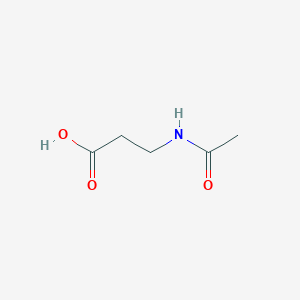

Structure Visualization

The chemical structure of N-Acetyl-beta-alanine is depicted in the following diagram:

Experimental Protocols

Synthesis of N-Acetyl-beta-alanine

A common method for the synthesis of N-Acetyl-beta-alanine involves the acylation of beta-alanine with acetic anhydride. The following protocol is adapted from established synthetic methodologies.

Materials:

-

Beta-alanine

-

Acetic anhydride

-

Glacial acetic acid

-

Solvent for crystallization (e.g., water, ethanol)

Procedure:

-

In a reaction vessel, dissolve beta-alanine in glacial acetic acid with stirring.

-

Heat the mixture to a temperature between 30 °C and 90 °C.

-

Slowly add acetic anhydride to the reaction mixture while maintaining the temperature.

-

After the addition is complete, maintain the reaction at the same temperature for 1 to 5 hours.

-

Remove the glacial acetic acid by distillation under reduced pressure.

-

Cool the resulting residue to 5 °C to 25 °C.

-

Add a suitable solvent to induce crystallization of the N-Acetyl-beta-alanine product.

-

Collect the white crystals by filtration, wash with a cold solvent, and dry under a vacuum.

Analysis of N-Acetyl-beta-alanine by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of N-Acetyl-beta-alanine can be determined using reverse-phase HPLC. The following is a general protocol that can be adapted and validated for specific instrumentation and applications.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Sample Preparation:

-

Accurately weigh a sample of N-Acetyl-beta-alanine.

-

Dissolve the sample in the mobile phase to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Biological Significance and Signaling Pathways

The primary biological role of N-Acetyl-beta-alanine is as a precursor to the dipeptide carnosine. It is enzymatically converted to beta-alanine and acetate by the enzyme N-acetyl-beta-alanine deacetylase (EC 3.5.1.21).[4][5] Beta-alanine is the rate-limiting precursor in the synthesis of carnosine, a molecule with significant antioxidant and pH-buffering capacities in muscle and brain tissue.

The administration of N-Acetyl-beta-alanine can lead to a slower and more sustained release of beta-alanine compared to direct beta-alanine supplementation, which may help to mitigate the common side effect of paresthesia (a tingling sensation).[4] There is currently no strong evidence to suggest that N-Acetyl-beta-alanine directly interacts with other cellular signaling pathways; its physiological effects are primarily mediated through its conversion to beta-alanine.

Metabolic Pathway of N-Acetyl-beta-alanine

The enzymatic conversion of N-Acetyl-beta-alanine is a straightforward hydrolysis reaction.

Conclusion

N-Acetyl-beta-alanine is a chemically well-defined compound with significant applications in the fields of nutrition and pharmacology due to its role as a beta-alanine precursor. The information and protocols provided in this guide offer a solid foundation for researchers and developers working with this molecule. Further research may yet uncover additional biological activities and applications for N-Acetyl-beta-alanine.

References

In Vivo Synthesis of N-Acetyl-β-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-β-alanine is an N-acetylated derivative of the non-proteinogenic β-amino acid, β-alanine. While the metabolic pathways leading to the synthesis of β-alanine are relatively well-characterized, the direct in vivo synthesis of N-Acetyl-β-alanine is less understood. This technical guide provides a comprehensive overview of the known and hypothesized pathways for N-Acetyl-β-alanine biosynthesis. It details the upstream synthesis of its precursor, β-alanine, from various metabolic routes, and subsequently postulates the final N-acetylation step. This guide includes available quantitative data, detailed experimental protocols for investigation, and visual diagrams of the metabolic pathways and experimental workflows to facilitate further research in this area.

Introduction

N-Acetyl-β-alanine is a naturally occurring metabolite found in various organisms.[1] Its physiological role is not fully elucidated, but its precursor, β-alanine, is a crucial component of carnosine and anserine, dipeptides with significant antioxidant and pH-buffering capacities in muscle and brain tissues. The presence of N-Acetyl-β-alanine suggests a potential regulatory role in β-alanine metabolism or its own unique biological functions. Understanding its in vivo synthesis is critical for researchers in metabolism, neuroscience, and drug development who may be interested in modulating its levels for therapeutic purposes.

The Core Pathway: Synthesis of the Precursor, β-Alanine

The in vivo synthesis of N-Acetyl-β-alanine is contingent on the availability of its direct precursor, β-alanine. β-alanine is synthesized through several distinct metabolic pathways.

Degradation of Dihydrouracil

One of the primary routes for β-alanine synthesis is the catabolism of the pyrimidine base, uracil. This pathway involves three key enzymatic steps:

-

Dihydropyrimidine Dehydrogenase: Reduces uracil to dihydrouracil.

-

Dihydropyrimidinase: Hydrolyzes dihydrouracil to N-carbamoyl-β-alanine.

-

β-Ureidopropionase: Cleaves N-carbamoyl-β-alanine to yield β-alanine, ammonia, and carbon dioxide.

Carnosine and Anserine Degradation

The dipeptides carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methyl-L-histidine) are hydrolyzed by carnosinases (CN1 and CN2) to release β-alanine and their respective histidine derivatives. This pathway is particularly active in skeletal muscle and brain tissue where these dipeptides are abundant.

Decarboxylation of L-Aspartic Acid

In some organisms, L-aspartic acid can be directly decarboxylated to form β-alanine. This reaction is catalyzed by L-aspartate-α-decarboxylase.

Polyamine Catabolism

The catabolism of polyamines such as spermine and spermidine can also lead to the formation of β-alanine. This pathway involves the oxidation of polyamines to produce 3-aminopropanal, which is then further oxidized to β-alanine by an aldehyde dehydrogenase.

The Final Step: N-Acetylation of β-Alanine (Hypothesized)

The direct enzymatic N-acetylation of β-alanine to form N-Acetyl-β-alanine in vivo has not been definitively characterized, and a specific enzyme for this reaction has not yet been identified. However, based on the well-established mechanism of N-acetylation of other small molecules, it is hypothesized that an N-acetyltransferase (NAT) catalyzes this reaction.

The proposed reaction is as follows:

β-Alanine + Acetyl-CoA → N-Acetyl-β-alanine + CoA-SH

This reaction would be catalyzed by a putative β-alanine N-acetyltransferase . The family of N-acetyltransferases is known to have broad substrate specificity, acting on a variety of arylamines and other small molecules.[2] It is plausible that one of the known NATs, or a yet-to-be-discovered enzyme with similar activity, is responsible for the in vivo synthesis of N-Acetyl-β-alanine.

The degradation of N-Acetyl-β-alanine is known to be catalyzed by N-acetyl-β-alanine deacetylase , which hydrolyzes it back to β-alanine and acetate.[3]

Quantitative Data

Quantitative data for the in vivo synthesis of N-Acetyl-β-alanine, including enzyme kinetics and substrate concentrations, are currently limited in the scientific literature. The tables below summarize available data for the synthesis of the precursor, β-alanine.

Table 1: Enzymes Involved in β-Alanine Synthesis

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Localization |

| Dihydropyrimidine Dehydrogenase | 1.3.1.2 | Uracil, NADPH | Dihydrouracil, NADP+ | Cytosol |

| Dihydropyrimidinase | 3.5.2.2 | Dihydrouracil, H₂O | N-Carbamoyl-β-alanine | Cytosol |

| β-Ureidopropionase | 3.5.1.6 | N-Carbamoyl-β-alanine, H₂O | β-Alanine, NH₃, CO₂ | Cytosol |

| Carnosinase | 3.4.13.20 | Carnosine, H₂O | β-Alanine, L-Histidine | Cytosol, Serum |

| L-Aspartate-α-decarboxylase | 4.1.1.11 | L-Aspartic acid | β-Alanine, CO₂ | Varies by organism |

| Aldehyde Dehydrogenase | 1.2.1.3 | 3-Aminopropanal, NAD(P)+, H₂O | β-Alanine, NAD(P)H | Mitochondria, Cytosol |

Table 2: Reported Concentrations of β-Alanine in Human Tissues

| Tissue | Concentration Range | Reference |

| Skeletal Muscle | 10-40 mmol/kg dry weight | (Hill et al., 2007) |

| Brain | 1-2 mmol/kg wet weight | (Various sources) |

| Plasma | 10-50 µmol/L | (Various sources) |

Experimental Protocols

As the direct synthesis pathway of N-Acetyl-β-alanine is not fully elucidated, the following protocols are proposed for its investigation, based on established methodologies for studying related metabolic pathways.

Protocol for In Vitro Assay of Putative β-Alanine N-Acetyltransferase Activity

This protocol is designed to screen for and characterize the enzymatic activity of a putative β-alanine N-acetyltransferase in tissue homogenates or with purified enzymes.

Materials:

-

Tissue homogenate (e.g., from liver, kidney, or brain) or purified N-acetyltransferase

-

β-alanine solution (substrate)

-

Acetyl-CoA solution (acetyl group donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence after derivatization)

-

N-Acetyl-β-alanine standard

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, β-alanine, and the enzyme source (tissue homogenate or purified enzyme).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Analyze the supernatant for the presence of N-Acetyl-β-alanine using HPLC. The product can be identified and quantified by comparing its retention time and peak area to that of the N-Acetyl-β-alanine standard.

-

Control reactions should be performed in the absence of the enzyme, β-alanine, or Acetyl-CoA to ensure that the observed product formation is enzymatic and substrate-dependent.

Protocol for Quantification of N-Acetyl-β-alanine in Biological Samples

This protocol describes the extraction and quantification of N-Acetyl-β-alanine from biological tissues or fluids using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Biological sample (e.g., tissue homogenate, plasma, urine)

-

Internal standard (e.g., ¹³C-labeled N-Acetyl-β-alanine)

-

Extraction solvent (e.g., methanol/water mixture)

-

LC-MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Homogenize the tissue sample in the extraction solvent. For liquid samples, mix with the extraction solvent.

-

Add a known amount of the internal standard to each sample.

-

Vortex and incubate the samples to allow for protein precipitation and metabolite extraction.

-

Centrifuge the samples to pellet the precipitate.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system. N-Acetyl-β-alanine and the internal standard are separated by liquid chromatography and detected by mass spectrometry using selected reaction monitoring (SRM).

-

Quantify the amount of N-Acetyl-β-alanine in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualization of Pathways and Workflows

Metabolic Pathways for β-Alanine Synthesis

Caption: Major in vivo synthesis pathways of β-alanine.

Hypothesized Synthesis of N-Acetyl-β-alanine

Caption: Hypothesized synthesis and degradation of N-Acetyl-β-alanine.

Experimental Workflow for N-Acetyltransferase Activity Assay

Caption: Workflow for in vitro β-alanine N-acetyltransferase assay.

Conclusion and Future Directions

The in vivo synthesis of N-Acetyl-β-alanine is an area that warrants further investigation. While the pathways leading to its precursor, β-alanine, are well-established, the specific enzyme and regulatory mechanisms governing the final N-acetylation step remain to be elucidated. The experimental protocols and workflows provided in this guide offer a framework for researchers to explore this metabolic pathway. Future research should focus on identifying and characterizing the putative β-alanine N-acetyltransferase, quantifying the in vivo flux through this pathway in different tissues and under various physiological conditions, and ultimately, uncovering the functional significance of N-Acetyl-β-alanine in health and disease. Such studies will be invaluable for the fields of biochemistry, pharmacology, and clinical research.

References

An In-depth Technical Guide on the Discovery and History of N-Acetyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-beta-alanine, a derivative of the naturally occurring beta-amino acid, has garnered interest in various scientific fields for its potential physiological roles and applications. This technical guide provides a comprehensive overview of the discovery and history of N-Acetyl-beta-alanine, detailing its initial identification, early synthesis methodologies, and the evolution of our understanding of its biological significance. The content is structured to provide researchers, scientists, and drug development professionals with a thorough historical and technical foundation on this compound.

Introduction: The Emergence of N-Acetylated Amino Acids

The study of N-acetylated amino acids (NAAAs) as a distinct class of biomolecules began to gain traction in the mid-20th century.[1] These early investigations were often ancillary to research on broader metabolic pathways, with the acetylated forms of amino acids being identified as intermediates or end-products. A pivotal moment in this field was the discovery of N-Acetylglutamate in 1953 by Santiago Grisolia and Philip P. Cohen.[1][2] Their work established that N-Acetylglutamate is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the enzyme catalyzing the first committed step of the urea cycle.[1] This discovery highlighted the critical regulatory roles that N-acetylation could play in metabolic processes and set the stage for the investigation of other N-acetylated amino acids, including N-Acetyl-beta-alanine.

Discovery and Early History of N-Acetyl-beta-alanine

While the precise date and individual credited with the first synthesis or isolation of N-Acetyl-beta-alanine are not prominently documented in readily available historical records, its existence and metabolic relevance were established by the latter half of the 20th century. The identification of the enzyme N-acetyl-beta-alanine deacetylase (EC 3.5.1.21) in 1968 provided clear evidence that N-Acetyl-beta-alanine was a recognized substrate in biological systems. This enzyme catalyzes the hydrolysis of N-Acetyl-beta-alanine to beta-alanine and acetate, suggesting a role for N-Acetyl-beta-alanine in beta-alanine metabolism.

Early research into amino acid metabolism likely led to the identification of N-Acetyl-beta-alanine as a naturally occurring derivative. It is now known to exist in various organisms, from bacteria to plants and humans.[3] For instance, it has been reported in Phaseolus vulgaris (the common bean).[4][5]

Early Synthetic Methodologies and Characterization

The synthesis of N-acetylated amino acids, in general, has been a fundamental practice in peptide chemistry and metabolic studies. Early methods for the N-acetylation of amino acids typically involved the use of acetic anhydride or acetyl chloride under aqueous alkaline conditions, a procedure known as the Schotten-Baumann reaction.

A general historical protocol for the N-acetylation of an amino acid like beta-alanine would have involved the following steps:

Experimental Protocol: General Historical N-Acetylation of Beta-Alanine

-

Dissolution: Beta-alanine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the amino group, making it nucleophilic.

-

Acetylation: Acetic anhydride is added portion-wise to the cooled reaction mixture with vigorous stirring. The pH is maintained in the alkaline range by the concurrent addition of a base to neutralize the acetic acid byproduct.

-

Acidification: After the reaction is complete, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxyl group of the N-acetylated product.

-

Isolation and Purification: The N-Acetyl-beta-alanine, being less soluble in acidic aqueous solution than its parent amino acid, would precipitate out of the solution. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

A more contemporary patent describes a method using beta-alanine and acetic anhydride in glacial acetic acid as the reaction medium.[6]

Table 1: Physicochemical Properties of N-Acetyl-beta-alanine

| Property | Value | Source |

| Molecular Formula | C5H9NO3 | [4][7] |

| Molecular Weight | 131.13 g/mol | [4][7] |

| CAS Number | 3025-95-4 | [4][5][7] |

| Appearance | White crystalline solid | [8] |

| Solubility | Soluble in water and alcohol | [8] |

| Melting Point | 105-106 °C | [8] |

Biological Significance and Metabolic Role

The primary established biological role of N-Acetyl-beta-alanine is as a metabolite in the beta-alanine pathway. Beta-alanine itself is a non-proteinogenic amino acid that is a key component of the dipeptides carnosine and anserine, which are abundant in muscle and brain tissue and play important roles in pH buffering and antioxidant defense.

The enzymatic deacetylation of N-Acetyl-beta-alanine to beta-alanine suggests that it may serve as a precursor or a storage form of beta-alanine. This metabolic relationship is depicted in the following pathway diagram.

More recent research and patents have explored the use of N-Acetyl-beta-alanine as a nutritional supplement.[9] The rationale is that the acetylated form may offer advantages over beta-alanine itself, such as improved cell permeability and a longer half-life in the bloodstream, potentially leading to more efficient carnosine synthesis.[9]

Experimental Workflows and Logical Relationships

The discovery and characterization of N-Acetyl-beta-alanine would have followed a logical progression of scientific inquiry common in the mid-20th century.

Conclusion

The history of N-Acetyl-beta-alanine is intertwined with the broader story of the discovery of N-acetylated amino acids and their roles in metabolism. While the specific "eureka" moment of its initial synthesis or isolation is not as well-documented as that of some other biomolecules, its recognition as a metabolite and a substrate for a specific enzyme by the 1960s cemented its place in the biochemical landscape. Early chemical synthesis methods, based on established N-acetylation protocols, provided the means for its further study. Today, N-Acetyl-beta-alanine continues to be a subject of interest, particularly in the context of sports nutrition and drug development, where its properties as a beta-alanine pro-drug are being explored. This guide has provided a foundational understanding of the historical and technical aspects of N-Acetyl-beta-alanine, offering a valuable resource for researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-beta-alanine (HMDB0061880) [hmdb.ca]

- 4. N-Acetyl-beta-alanine | C5H9NO3 | CID 76406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-acetyl-beta-alanine - Wikidata [wikidata.org]

- 6. CN103664679A - Synthetic method of N-acetyl-beta-alanine nitrate - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. US20120264826A1 - N-Acetyl Beta Alanine Methods of Use - Google Patents [patents.google.com]

The Metabolic Journey of N-Acetyl-beta-alanine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-beta-alanine is a modified amino acid that serves as a metabolic precursor to beta-alanine, a key component in the synthesis of carnosine. This technical guide provides a comprehensive overview of the metabolic fate of N-Acetyl-beta-alanine in mammalian cells, detailing its absorption, distribution, metabolism, and excretion (ADME). The document summarizes quantitative pharmacokinetic data of its primary metabolite, beta-alanine, presents detailed experimental protocols for its analysis, and illustrates key metabolic and experimental workflows through diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

N-Acetyl-beta-alanine is the N-acetylated derivative of the non-proteinogenic amino acid beta-alanine.[1][2] Its primary metabolic significance lies in its role as a pro-drug or precursor to beta-alanine. The acetylation of the amino group is believed to enhance its stability and potentially modify its absorption characteristics. In mammalian systems, N-Acetyl-beta-alanine is primarily metabolized through enzymatic hydrolysis, releasing beta-alanine and acetate.[3][4] Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity in muscle cells.[5][6][7] Understanding the metabolic journey of N-Acetyl-beta-alanine is therefore crucial for applications in sports nutrition, as a therapeutic agent, and in various cosmetic formulations.[]

Absorption and Distribution

While specific pharmacokinetic data for N-Acetyl-beta-alanine is limited in publicly available literature, its absorption is presumed to be followed by rapid hydrolysis. A patent for N-Acetyl-beta-alanine suggests it may offer improved cell permeability through both passive diffusion and active transport compared to beta-alanine.[9] Upon administration, it is expected to be absorbed in the gastrointestinal tract and distributed via the bloodstream. The subsequent fate is largely dictated by the pharmacokinetics of its metabolite, beta-alanine.

Metabolism: The Central Role of Deacetylation

The core metabolic event for N-Acetyl-beta-alanine is its hydrolysis into beta-alanine and acetate. This reaction is catalyzed by the enzyme N-acetyl-beta-alanine deacetylase (EC 3.5.1.21).[3][4]

3.1. Enzymatic Hydrolysis

The enzyme N-acetyl-beta-alanine deacetylase belongs to the family of hydrolases and specifically acts on carbon-nitrogen bonds in linear amides.[4] This enzymatic step is crucial as it liberates beta-alanine, making it available for downstream metabolic processes.

3.2. Fate of Beta-Alanine

Once formed, beta-alanine has several metabolic fates:

-

Carnosine Synthesis: The most significant pathway is its uptake by various tissues, particularly skeletal muscle and brain, where it combines with L-histidine to form carnosine. This reaction is catalyzed by carnosine synthetase.[5][7]

-

Degradation to Acetyl-CoA: Beta-alanine can be catabolized in the liver. This process involves transamination to malonate semialdehyde, which is then further metabolized to acetyl-CoA and enters the citric acid cycle for energy production.[10][11]

-

Excretion: A small fraction of unmetabolized beta-alanine can be excreted in the urine. Studies have shown that urinary loss of beta-alanine after oral supplementation is typically less than 5%.[12]

Quantitative Data: Pharmacokinetics of Beta-Alanine

The following tables summarize the pharmacokinetic parameters of beta-alanine in human plasma following oral administration, which serves as a proxy for the metabolic fate of N-Acetyl-beta-alanine after its presumed rapid and complete hydrolysis.

Table 1: Pharmacokinetic Parameters of Beta-Alanine in Human Plasma (Single Dose)

| Parameter | Value | Conditions | Reference |

| Cmax (Maximum Concentration) | 833 ± 43 µM | 40 mg/kg body weight | [12] |

| 374 ± 68 µM | 20 mg/kg body weight | [12] | |

| 47 ± 13 µM | 10 mg/kg body weight | [12] | |

| 219 ± 78 µM | 1.6 g (crystalline) | [13] | |

| 126 ± 36 µM | 1.6 g (slow-release tablet, T2) | [13] | |

| 177 ± 123 µM | 1.6 g (slow-release tablet, T4) | [13] | |

| Tmax (Time to Maximum Concentration) | ~30-60 min | Various oral doses | [13] |

| AUC (Area Under the Curve) | 518 ± 220 µM·h | 1.6 g (slow-release tablet, T4) | [13] |

| 309 ± 154 µM·h | 1.6 g (slow-release tablet, T2) | [13] | |

| 286 ± 48 µM·h | 1.6 g (crystalline) | [13] | |

| Half-life (t1/2) | 63.5 ± 8.7 min | 8 g (controlled-release powder) | [14][15] |

| 68.9 ± 9.8 min | 8 g (sustained-release tablet) | [14][15] |

Table 2: Pharmacokinetic Parameters from a Controlled-Release Beta-Alanine Formulation Study

| Parameter | Controlled-Release Powder (8g) | Sustained-Release Tablet (8g) | p-value | Reference |

| Cmax (µM) | 1.6-fold higher | - | < 0.001 | [14][16] |

| AUC0→∞ | 2.1-fold higher | - | < 0.001 | [14][16] |

| Ka (min⁻¹) | 0.0199 ± 0.0107 | 0.0299 ± 0.0121 | 0.0834 | [14][15] |

| MRT0→last (min) | 143 ± 19 | 128 ± 16 | 0.0449 | [14][15] |

| t1/2 (min) | 63.5 ± 8.7 | 68.9 ± 9.8 | NS | [14][15] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; Ka: Absorption rate constant; MRT: Mean residence time; t1/2: Elimination half-life; NS: Not significant.

Signaling Pathways

Direct signaling pathways initiated by N-Acetyl-beta-alanine have not been extensively studied. However, its metabolic product, beta-alanine, and subsequently carnosine, are known to influence cellular signaling. N-terminal acetylation, in general, is a widespread post-translational modification that can affect protein stability, folding, and interactions.[3][6]

The increase in carnosine levels resulting from beta-alanine availability has been linked to:

-

Antioxidant pathways: Carnosine can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

-

Neurotrophic pathways: Beta-alanine supplementation has been associated with an increase in brain-derived neurotrophic factor (BDNF), which signals through the TrkB receptor to promote neuronal health and plasticity.

Experimental Protocols

6.1. In Vitro Metabolism Study of N-Acetyl-beta-alanine

This protocol describes a general procedure to assess the metabolic stability of N-Acetyl-beta-alanine in liver microsomes.

-

Materials:

-

N-Acetyl-beta-alanine

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or methanol for quenching

-

Internal standard (e.g., a structurally similar, stable compound)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of N-Acetyl-beta-alanine in a suitable solvent (e.g., water or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLM.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding N-Acetyl-beta-alanine to a final concentration of 1-10 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 2-3 volumes of ice-cold ACN or methanol containing the internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining N-Acetyl-beta-alanine and the formation of beta-alanine.

-

6.2. Quantification of N-Acetyl-beta-alanine and Beta-alanine by LC-MS/MS

This protocol provides a general method for the simultaneous quantification of N-Acetyl-beta-alanine and beta-alanine in biological matrices.

-

Sample Preparation:

-

To 100 µL of plasma or cell lysate, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated beta-alanine).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

N-Acetyl-beta-alanine: Precursor ion [M+H]⁺ → Product ion

-

Beta-alanine: Precursor ion [M+H]⁺ → Product ion

-

Internal Standard: Appropriate precursor-product ion transition.

-

-

Visualizations

References

- 1. N-Acetyl-beta-alanine | C5H9NO3 | CID 76406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 4. N-acetyl-beta-alanine deacetylase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20120264826A1 - N-Acetyl Beta Alanine Methods of Use - Google Patents [patents.google.com]

- 10. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 11. researchgate.net [researchgate.net]

- 12. The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-beta-alanine: A Technical Guide to its Biological Functions and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-beta-alanine is the N-acetylated derivative of the naturally occurring beta-amino acid, beta-alanine. Its primary biological function is to serve as a prodrug or precursor molecule, which is enzymatically converted in the body to beta-alanine and acetate. This conversion is central to its pharmacological profile, as it is designed to deliver beta-alanine more slowly than direct supplementation. This characteristic is hypothesized to enhance the bioavailability of beta-alanine, prolong its half-life, and mitigate the common side effect of paresthesia (a tingling sensation on the skin) associated with high doses of standard beta-alanine. The downstream effects of N-Acetyl-beta-alanine are therefore synonymous with those of beta-alanine, most notably its role as the rate-limiting precursor to carnosine synthesis. Increased muscle carnosine concentrations enhance intracellular buffering capacity, which is beneficial for improving performance in high-intensity exercise. This technical guide details the metabolism, proposed functions, and key experimental protocols for the study of N-Acetyl-beta-alanine.

Physicochemical Properties

N-Acetyl-beta-alanine, also known as 3-acetamidopropanoic acid, is a derivative of beta-alanine.[1][2][3] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₃ | [2] |

| Molecular Weight | 131.13 g/mol | [2] |

| CAS Number | 3025-95-4 | [2] |

| IUPAC Name | 3-acetamidopropanoic acid | [3] |

| Synonyms | Acetyl-beta-alanine, 3-(acetylamino)propanoic acid | [2] |

| Appearance | White to off-white powder/crystalline solid | [] |

| Solubility | Slightly soluble in water | [] |

Core Biological Function: Metabolism

The principal biological role of N-Acetyl-beta-alanine is its conversion into beta-alanine. This is not a complex signaling event but a direct enzymatic hydrolysis reaction.

Enzymatic Hydrolysis

In vivo, N-Acetyl-beta-alanine is a substrate for the enzyme N-acetyl-beta-alanine deacetylase (EC 3.5.1.21).[1][5] This hydrolase catalyzes the cleavage of the acetyl group, yielding acetate and beta-alanine as its products.[1][6] This reaction is the foundational step for all subsequent physiological effects.

Enzyme Kinetics

The efficiency of the conversion of N-Acetyl-beta-alanine to beta-alanine is determined by the kinetic parameters of N-acetyl-beta-alanine deacetylase. While the specific values for the Michaelis constant (Km) and maximum velocity (Vmax) are detailed in primary literature, they are not available in the searched results.[7][8] The conceptual importance of these parameters is outlined below.

| Parameter | Description | Implication for N-Acetyl-beta-alanine | Source(s) |

| Km | Michaelis Constant: The substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate. | A low Km would imply that the enzyme has a high affinity for N-Acetyl-beta-alanine and can efficiently convert it to beta-alanine even at low concentrations. | [9][10] |

| Vmax | Maximum Velocity: The maximum rate of the reaction when the enzyme is fully saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency. | A high Vmax would indicate a large capacity for the body to process N-Acetyl-beta-alanine, suggesting that the rate of beta-alanine delivery can be substantial. | [9][10] |

Pharmacological Profile and Rationale for Use

N-Acetyl-beta-alanine is primarily of interest to drug and supplement developers as a modified-release form of beta-alanine.[5] The core hypotheses for its use center on improving the pharmacokinetic profile and tolerability compared to standard beta-alanine supplementation.

Prodrug for Slow Release and Paresthesia Prevention

A significant drawback of standard beta-alanine supplementation is the rapid spike in plasma concentration, which can lead to paresthesia.[5] N-Acetyl-beta-alanine is proposed to act as a prodrug that is slowly hydrolyzed, leading to a more gradual and sustained increase in plasma beta-alanine levels. This attenuated peak concentration is believed to avoid the stimulation of nerve endings that causes the tingling sensation, thereby improving user compliance and allowing for potentially higher effective dosages without acute side effects.[5]

Pharmacokinetic Profile of Beta-Alanine

While direct pharmacokinetic data for N-Acetyl-beta-alanine is not available in the reviewed literature, extensive studies on various formulations of beta-alanine provide a baseline. A key goal of using N-Acetyl-beta-alanine is to improve upon these metrics, specifically by increasing the half-life (t½) and the area under the curve (AUC), which represents total drug exposure.

| Parameter | Formulation / Dose | Value (Mean ± SD) | Note | Source(s) |

| t½ | Controlled-Release Powder (8g) | 63.5 ± 8.7 min | The time taken for plasma concentration to reduce by half. | [11][12] |

| t½ | Sustained-Release Tablet (8g) | 68.9 ± 9.8 min | Similar half-life to the powder formulation. | [11][12] |

| Cmax | Controlled-Release Powder (8g) | 1.6-fold higher vs. tablet | Maximum observed plasma concentration. | [11][12] |

| AUC | Controlled-Release Powder (8g) | 2.1-fold higher vs. tablet | Total drug exposure over time; indicates higher bioavailability. | [11][12] |

| iAUC CV% | Fixed Dose (1400 mg) | 35.0% | Coefficient of variation for incremental AUC, showing high inter-individual variability. | [13] |

| iAUC CV% | Weight-Relative Dose (10 mg/kg) | 33.2% | Dosing by body weight did not reduce inter-individual variability. | [13] |

Downstream Biological Effects via Beta-Alanine

Once N-Acetyl-beta-alanine is converted to beta-alanine, its downstream effects are mediated by beta-alanine's role as the rate-limiting precursor for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine).[14][15]

Carnosine Synthesis and pH Buffering

Beta-alanine combines with L-histidine via the enzyme carnosine synthase to form carnosine, which is stored in high concentrations in skeletal muscle.[14][16] During high-intensity exercise, the accumulation of hydrogen ions (H⁺) leads to a drop in intramuscular pH (acidosis), a key factor in muscle fatigue.[14] Carnosine, with a pKa of 6.83, is a highly effective physiological buffer that sequesters H⁺ ions, thereby delaying the onset of fatigue and enhancing performance in anaerobic activities.[15][16] Supplementation with beta-alanine has been consistently shown to increase muscle carnosine content by up to 80%.[16]

References

- 1. N-acetyl-beta-alanine deacetylase - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-beta-alanine (HMDB0061880) [hmdb.ca]

- 5. US20120264826A1 - N-Acetyl Beta Alanine Methods of Use - Google Patents [patents.google.com]

- 6. N-acetyl-beta-alanine deacetylase (EC 3.5.1.21) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enzyme-database.org [enzyme-database.org]

- 8. N-acetyl-β-alanine deacetylase in hog kidney. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance: A Review of the Current Literature [mdpi.com]

N-Acetyl-beta-alanine vs. Beta-alanine: A Technical Guide to Their Fundamental Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental differences between N-Acetyl-beta-alanine and its parent compound, beta-alanine. While both molecules are intrinsically linked through metabolic pathways and share the ultimate physiological goal of increasing intramuscular carnosine concentrations, their distinct chemical structures lead to significant variations in their metabolic fate, pharmacokinetic profiles, and potential physiological effects. This document will delve into their chemical properties, metabolic pathways, and the available evidence regarding their impact on performance enhancement, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction

Beta-alanine (β-alanine) is a naturally occurring beta-amino acid that has garnered significant attention in the fields of sports science and clinical research for its role as the rate-limiting precursor to carnosine synthesis.[1][2] Carnosine, a dipeptide of beta-alanine and L-histidine, is a crucial intracellular buffer, antioxidant, and regulator of calcium sensitivity in skeletal muscle.[3][4] Consequently, beta-alanine supplementation has been shown to increase muscle carnosine content, leading to improvements in high-intensity exercise performance.[1][5][6]

N-Acetyl-beta-alanine is a derivative of beta-alanine where an acetyl group is attached to the nitrogen atom. This modification categorizes it as a pro-drug of beta-alanine, as it is metabolized in the body to yield beta-alanine.[7][8] While the intended physiological outcome of N-Acetyl-beta-alanine supplementation is similar to that of beta-alanine—to increase systemic beta-alanine availability for carnosine synthesis—the acetylation is hypothesized to alter its pharmacokinetic properties, potentially offering advantages in terms of bioavailability and side-effect profile.[7] However, a notable gap exists in the peer-reviewed scientific literature regarding direct comparative studies between these two compounds. This guide aims to synthesize the available information on both molecules to elucidate their core differences.

Chemical and Physical Properties

The primary difference between N-Acetyl-beta-alanine and beta-alanine lies in their chemical structure, which dictates their physical and chemical properties.

| Property | Beta-alanine | N-Acetyl-beta-alanine |

| Molecular Formula | C₃H₇NO₂ | C₅H₉NO₃ |

| Molar Mass | 89.09 g/mol | 131.13 g/mol |

| Structure | A beta-amino acid with the amino group at the β-position of the carboxyl group. | An N-acetylated derivative of beta-alanine. |

| Solubility | Highly soluble in water. | Soluble in water.[7] |

| Appearance | White crystalline solid. | White fine powder.[7] |

The addition of the acetyl group in N-Acetyl-beta-alanine increases its molecular weight and may alter its polarity, which could influence its absorption and transport across biological membranes.

Metabolism and Bioavailability

N-Acetyl-beta-alanine Metabolism

N-Acetyl-beta-alanine is not directly utilized for carnosine synthesis. It must first undergo deacetylation to release free beta-alanine. This conversion is catalyzed by the enzyme N-acetyl-beta-alanine deacetylase (EC 3.5.1.21) .[7][8][9]

The metabolic pathway can be summarized as follows:

Figure 1: Metabolic conversion of N-Acetyl-beta-alanine to beta-alanine and acetate.

The distribution and activity of N-acetyl-beta-alanine deacetylase in human tissues are not well-documented in the available literature, which is a critical factor in determining the rate and extent of beta-alanine release from N-Acetyl-beta-alanine.

Beta-alanine Metabolism and Transport

Once liberated, or if ingested directly, beta-alanine is transported into skeletal muscle cells primarily via the taurine transporter (TauT), a sodium- and chloride-dependent transporter.[10][11] Another transporter, PAT1, may also be involved.[12] Inside the muscle cell, beta-alanine combines with L-histidine to form carnosine, a reaction catalyzed by carnosine synthetase.[3][4][13]

Figure 2: Beta-alanine transport into the muscle cell and subsequent carnosine synthesis.

Bioavailability and Pharmacokinetics

A key hypothesized difference lies in the bioavailability and pharmacokinetic profiles of the two compounds. A patent for N-Acetyl-beta-alanine suggests that the acetylated form may lead to increased absorption and a longer half-life of beta-alanine in the bloodstream.[7] The rationale is that the acetyl group may protect the beta-alanine from premature degradation and facilitate its transport, leading to a more sustained release of beta-alanine. This could potentially mitigate the common side effect of paresthesia (a tingling sensation) associated with high doses of beta-alanine.[7] However, there is a lack of peer-reviewed scientific studies with quantitative data to confirm these claims.

Pharmacokinetic studies on beta-alanine have shown a high inter-individual variability in plasma concentrations following oral ingestion.[14]

Table 1: Pharmacokinetic Parameters of Beta-alanine (Single Dose)

| Parameter | Value (Mean ± SD or Range) | Study |

| Time to Peak Concentration (Tmax) | 40 - 150 min | [14] |

| Half-life (t1/2) | 32.6 - 97.8 min | [14] |

| Incremental Area Under the Curve (iAUC) | 18,550 ± 6,495 µM·min (for 1,400 mg dose) | [14] |

Note: No comparable data is available for N-Acetyl-beta-alanine from peer-reviewed literature.

Physiological Effects

The primary physiological effect of both compounds is to increase muscle carnosine concentrations.

Effects on Muscle Carnosine Levels

Numerous studies have demonstrated that chronic beta-alanine supplementation significantly increases muscle carnosine content.

Table 2: Effects of Beta-alanine Supplementation on Muscle Carnosine Content

| Study Duration | Daily Beta-alanine Dose | Increase in Muscle Carnosine | Study Population | Reference |

| 4 weeks | 6.4 g | ~64% | Healthy men | [15] |

| 2 weeks | 12 g (sustained-release) | Significant increase vs. placebo | Healthy men and women | [15] |

| 4-10 weeks | 4-6 g | 40-80% | Various | [2] |

Note: There are no peer-reviewed studies available that have investigated the effect of N-Acetyl-beta-alanine supplementation on muscle carnosine levels.

Effects on Exercise Performance

The increase in muscle carnosine from beta-alanine supplementation has been linked to improved performance in high-intensity exercise, particularly in activities lasting between 1 and 4 minutes.[1][6]

Table 3: Meta-analytic Data on the Effect of Beta-alanine on Exercise Performance

| Meta-analysis | Number of Studies | Key Finding | Reference |

| Hobson et al. (2012) | 15 | 2.85% median improvement in exercise outcome | [1] |

| Saunders et al. (2017) | 40 | Significant overall effect size of 0.18 for exercise capacity and performance | [16] |

| Trexler et al. (2015) | N/A (Review) | Most effective for exercise tasks relying on anaerobic glycolysis | [6] |

Note: There are no peer-reviewed studies available that have investigated the effect of N-Acetyl-beta-alanine supplementation on exercise performance.

Experimental Protocols

Typical Beta-alanine Supplementation Protocol

A common experimental design to assess the efficacy of beta-alanine supplementation involves a randomized, double-blind, placebo-controlled trial.

Figure 3: A typical experimental workflow for a beta-alanine supplementation study.

-

Participants: Healthy, active individuals are typically recruited.

-

Dosage: Daily doses of 4-6 grams of beta-alanine are common, often divided into smaller doses (e.g., 800 mg) to minimize paresthesia.[15][17]

-

Duration: Supplementation periods usually range from 4 to 10 weeks.[2]

-

Measurements:

-

Muscle Carnosine: Determined from muscle biopsies, typically from the vastus lateralis or gastrocnemius, and analyzed using high-performance liquid chromatography (HPLC).[15]

-

Blood Parameters: Plasma beta-alanine levels are measured to assess pharmacokinetics, often using HPLC with fluorescence detection.[14][18]

-

Exercise Performance: Assessed using standardized tests relevant to high-intensity efforts, such as cycling capacity tests or repeated sprint protocols.[1]

-

Analytical Methods

Table 4: Analytical Methods for Quantification

| Analyte | Biological Matrix | Method | Reference |

| Beta-alanine | Plasma, Urine | High-Performance Liquid Chromatography (HPLC) with fluorescence detection | [14][18] |

| Carnosine | Muscle Tissue | High-Performance Liquid Chromatography (HPLC) | [15] |

| N-Acetyl-beta-alanine | Biological Samples | No standardized, validated methods reported in peer-reviewed literature for pharmacokinetic studies. General analytical methods for amino acids could be adapted. | [19][20][21] |

Signaling Pathways

The primary signaling pathway influenced by beta-alanine is the carnosine synthesis pathway, as depicted in Figure 2. The subsequent effects of increased carnosine on cellular function are multifaceted. Carnosine's buffering capacity helps to regulate intracellular pH during intense exercise, which can influence the activity of various enzymes and contractile proteins.[3][4] Furthermore, carnosine's antioxidant properties may modulate redox signaling pathways.[4] The direct signaling effects of beta-alanine itself, independent of carnosine, are less well understood, though some research suggests potential roles in neurotransmission.

Discussion and Future Directions

The fundamental difference between N-Acetyl-beta-alanine and beta-alanine lies in the initial metabolic step required for the former to become biologically active. N-Acetyl-beta-alanine acts as a prodrug, relying on enzymatic deacetylation to release beta-alanine. This introduces an additional layer of metabolic regulation that could theoretically be leveraged to modulate the pharmacokinetic profile of beta-alanine. The claims of increased bioavailability and reduced side effects associated with N-Acetyl-beta-alanine are intriguing from a drug development perspective; however, they remain largely unsubstantiated by rigorous, peer-reviewed scientific evidence.

For researchers and drug development professionals, the following are critical areas for future investigation:

-

Direct Comparative Pharmacokinetic Studies: A head-to-head clinical trial comparing the pharmacokinetics of orally ingested N-Acetyl-beta-alanine and beta-alanine is essential to validate the claims of superior bioavailability and a longer half-life.

-

Efficacy in Increasing Muscle Carnosine: Studies are needed to determine if N-Acetyl-beta-alanine supplementation is as effective, or more effective, than beta-alanine at increasing muscle carnosine concentrations over a defined period.

-

Side-Effect Profile: A direct comparison of the incidence and severity of paresthesia following acute high-dose ingestion of both compounds is warranted.

-

Enzyme Kinetics and Distribution: Characterization of the activity and tissue distribution of N-acetyl-beta-alanine deacetylase in humans would provide crucial insights into the metabolic fate of N-Acetyl-beta-alanine.

Conclusion

References

- 1. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiological Roles of Carnosine in Myocardial Function and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of Beta-Alanine Supplementation on Maximal Intensity Exercise in Trained Young Male Individuals: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Alanine supplementation for athletic performance: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20120264826A1 - N-Acetyl Beta Alanine Methods of Use - Google Patents [patents.google.com]

- 8. N-acetyl-beta-alanine deacetylase - Wikipedia [en.wikipedia.org]

- 9. N-acetyl-beta-alanine deacetylase (EC 3.5.1.21) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Transport of beta-alanine and biosynthesis of carnosine by skeletal muscle cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exercise Training and Beta-Alanine-Induced Muscle Carnosine Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Two β-Alanine Dosing Protocols on Muscle Carnosine Elevations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-alanine supplementation to improve exercise capacity and performance: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.aston.ac.uk [publications.aston.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 20. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

N-Acetyl-beta-alanine: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-beta-alanine is a naturally occurring N-acetylated derivative of the non-proteinogenic amino acid beta-alanine. While its presence has been confirmed in a variety of organisms, ranging from bacteria to humans, detailed quantitative data on its concentration in natural sources remains scarce in publicly available scientific literature. This technical guide synthesizes the current knowledge on the natural occurrence, biosynthesis, and analytical methodologies for N-Acetyl-beta-alanine. It also explores its metabolic fate and the current understanding of its physiological role, which is primarily understood through its conversion to beta-alanine, a precursor to the dipeptide carnosine. This document aims to provide a comprehensive resource for researchers and professionals in drug development and life sciences by highlighting known information and identifying critical knowledge gaps.

Introduction

N-Acetyl-beta-alanine is an endogenous metabolite found across various biological systems. It is structurally characterized by an acetyl group attached to the nitrogen atom of beta-alanine. Its presence has been reported in specific natural sources, including coffee (Coffea) and the common bean (Phaseolus vulgaris)[1]. Despite its identification in these sources, a comprehensive quantitative profile of N-Acetyl-beta-alanine in the food chain and within different tissues is not yet well-established.

The primary known metabolic pathway for N-Acetyl-beta-alanine involves its hydrolysis by the enzyme N-acetyl-beta-alanine deacetylase, which yields beta-alanine and acetate[2]. Beta-alanine is a crucial precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including pH buffering in muscle tissue, antioxidant activities, and neurotransmission[2][3]. Consequently, much of the interest in N-Acetyl-beta-alanine stems from its potential role as a progenitor of beta-alanine. Currently, there is no substantial evidence to suggest that N-Acetyl-beta-alanine possesses direct signaling functions or interacts with specific neuronal receptors as an agonist or antagonist[4][5][6][7]. Its biological significance appears to be intrinsically linked to its role in beta-alanine metabolism.

Natural Occurrence and Dietary Sources

The natural occurrence of N-Acetyl-beta-alanine has been confirmed in both plant and animal kingdoms. However, specific quantitative data regarding its concentration in various sources is largely unavailable in current scientific literature and food composition databases.

Table 1: Documented Natural Sources of N-Acetyl-beta-alanine

| Natural Source | Species | Common Name | Quantitative Data | Reference(s) |

| Plant | Coffea sp. | Coffee Bean | Not Reported | [8] |

| Plant | Phaseolus vulgaris | Common Bean | Not Reported | [1] |

While the presence of N-Acetyl-beta-alanine is confirmed in these sources, the lack of quantitative data makes it challenging to assess dietary intake and its contribution to the body's beta-alanine pool. Further research employing sensitive analytical techniques is required to quantify its distribution in a wider range of foodstuffs and biological tissues.

Biosynthesis and Metabolism

The primary metabolic pathway involving N-Acetyl-beta-alanine is its conversion to beta-alanine. This reaction is catalyzed by the enzyme N-acetyl-beta-alanine deacetylase.

The resulting beta-alanine can then be utilized in the synthesis of carnosine, particularly in muscle and brain tissues. This pathway is of significant interest in sports nutrition and neuroscience due to the physiological effects of carnosine[3]. There is currently no evidence to suggest that N-Acetyl-beta-alanine itself is a direct signaling molecule.

Experimental Protocols for Analysis

General Workflow for LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific technique for the quantification of small molecules like N-Acetyl-beta-alanine in complex samples such as food matrices or biological fluids[9][10].

Methodological Details for LC-MS/MS

A detailed protocol for the quantification of N-Acetyl-beta-alanine would involve the following steps. It is important to note that this is a generalized procedure, and optimization and validation are crucial for specific matrices.

1. Sample Preparation:

-

Homogenization: Solid samples (e.g., plant or animal tissue) should be flash-frozen in liquid nitrogen and homogenized to a fine powder.

-

Extraction: An appropriate extraction solvent, typically a mixture of acetonitrile, methanol, and water, is added to the homogenized sample to extract polar metabolites, including N-Acetyl-beta-alanine[10].

-

Protein Precipitation: For biological fluids or tissue extracts, a protein precipitation step is performed, often by adding a high concentration of cold organic solvent (e.g., acetonitrile)[10].

-

Centrifugation and Filtration: The sample is centrifuged to pellet precipitated proteins and other debris. The resulting supernatant is then filtered through a 0.22 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system[10].

2. Chromatographic Separation (HPLC):

-

Column: A mixed-mode column combining ion-exchange and normal-phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like amino acids and their derivatives without the need for derivatization[9][11].

-

Mobile Phase: A typical mobile phase for underivatized amino acid analysis consists of a gradient of acetonitrile and an aqueous solution containing a volatile salt like ammonium formate or ammonium acetate with a small amount of formic acid to aid in ionization[10].

-

Gradient Elution: A gradient elution program is employed to effectively separate N-Acetyl-beta-alanine from other matrix components.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of amino acids and their derivatives.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (the molecular ion of N-Acetyl-beta-alanine) and a specific product ion (a fragment generated by collision-induced dissociation). This highly specific detection minimizes interference from other compounds in the matrix.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., N-Acetyl-beta-alanine-d3) is highly recommended for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.

HPLC-UV Method (Alternative)

For laboratories without access to LC-MS/MS, an HPLC method with UV detection can be developed. However, this may require a derivatization step to enhance the chromophoric properties of N-Acetyl-beta-alanine for sensitive detection.

1. Derivatization:

-

Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) can be used to derivatize the amino group of N-Acetyl-beta-alanine, rendering it detectable by UV or fluorescence detectors[12]. This derivatization is typically performed pre-column.

2. Chromatographic Separation:

-

A reversed-phase C18 column is commonly used for the separation of derivatized amino acids[12].

-

The mobile phase would consist of a gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent like acetonitrile or methanol[12].

3. Detection:

-

UV detection is performed at a wavelength appropriate for the chosen derivatizing agent (e.g., around 338 nm for OPA derivatives)[12].

Conclusion and Future Directions

N-Acetyl-beta-alanine is a naturally occurring metabolite with a confirmed presence in some dietary sources. Its primary known physiological role is as a precursor to beta-alanine, which is essential for carnosine synthesis. While the metabolic pathway of its deacetylation is established, there is a significant lack of quantitative data on its distribution and concentration in natural sources. Furthermore, detailed and validated analytical protocols for its specific quantification in various matrices are not widely published.

For researchers and professionals in drug development, the potential of N-Acetyl-beta-alanine as a more stable or bioavailable pro-drug for beta-alanine warrants further investigation. Future research should focus on:

-

Quantitative Analysis: Systematic screening and quantification of N-Acetyl-beta-alanine in a wide range of foods, plants, and animal tissues.

-

Method Development: Development and validation of robust and sensitive analytical methods for the routine analysis of N-Acetyl-beta-alanine.

-

Pharmacokinetics: Comparative studies on the absorption, distribution, metabolism, and excretion (ADME) of N-Acetyl-beta-alanine versus beta-alanine.

-

Physiological Role: Investigation into any potential direct biological activities of N-Acetyl-beta-alanine, independent of its conversion to beta-alanine, although current evidence for this is lacking.

Addressing these knowledge gaps will provide a clearer understanding of the significance of N-Acetyl-beta-alanine in nutrition, metabolism, and therapeutics.

References

- 1. N-Acetyl-beta-alanine | C5H9NO3 | CID 76406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beta-Alanine elevates dopamine levels in the rat nucleus accumbens: antagonism by strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 8. laccei.org [laccei.org]

- 9. shimadzu.com [shimadzu.com]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-beta-alanine: A Technical Guide to its Physiological Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-beta-alanine is an N-acetylated derivative of the non-proteinogenic amino acid beta-alanine. While its physiological roles are not as extensively characterized as its precursor, beta-alanine, it is recognized as a metabolite in the beta-alanine metabolic pathway. This technical guide provides a comprehensive overview of the current understanding of N-Acetyl-beta-alanine, with a focus on its physiological concentrations in tissues, relevant metabolic pathways, and detailed methodologies for its quantification. Given the limited direct quantitative data for N-Acetyl-beta-alanine, this guide also provides context by including data for its more extensively studied precursor, beta-alanine.

Physiological Concentrations in Tissues

Direct quantitative data on the physiological concentrations of N-Acetyl-beta-alanine in human and animal tissues are not extensively reported in peer-reviewed literature. The Human Metabolome Database (HMDB) has noted its detection in human feces and saliva, though specific concentrations are not provided[1]. One study investigating metabolic changes in Alzheimer's disease measured "N-acetyl compounds" in the brain, a broad category that includes N-acetylaspartate and potentially N-Acetyl-beta-alanine, but does not provide specific quantification for the latter[2].

To provide a relevant physiological context for researchers, the following table summarizes the known concentrations of the closely related and more extensively studied compound, beta-alanine, in various human tissues.

| Tissue | Species | Concentration | Notes | Reference |

| Plasma | Human | 0 - 29 µmol/L (Adults) | Fasting | [3] |

| Human | 0 - 49 µmol/L (Children) | Fasting | [3] | |

| Muscle (Skeletal) | Human | 15-40 mmol/kg dry weight | Varies with diet and supplementation | [4] |

| Brain | Human | Detected, but quantification is challenging due to low levels and proximity to other signals in MRS. | Beta-alanine can be transported across the blood-brain barrier. | [5] |

Metabolic Pathways of N-Acetyl-beta-alanine

N-Acetyl-beta-alanine is primarily involved in the beta-alanine metabolic pathway. Its synthesis and degradation are key to understanding its physiological role.

Biosynthesis of N-Acetyl-beta-alanine

The biosynthesis of N-Acetyl-beta-alanine is believed to occur through the acetylation of beta-alanine. This reaction would likely be catalyzed by an N-acetyltransferase enzyme, utilizing acetyl-CoA as the acetyl group donor.

Degradation of N-Acetyl-beta-alanine

The primary degradation pathway for N-Acetyl-beta-alanine is its hydrolysis back to beta-alanine and acetate. This reaction is catalyzed by the enzyme N-acetyl-beta-alanine deacetylase (EC 3.5.1.21)[6].

The resulting beta-alanine can then be further metabolized. One major fate of beta-alanine is its use in the synthesis of carnosine, a dipeptide with significant physiological roles, particularly in muscle tissue. Alternatively, beta-alanine can be catabolized through transamination to malonate semialdehyde, which is then further metabolized to acetyl-CoA and enters the citric acid cycle[7].

Signaling Pathways

Currently, there are no well-defined signaling pathways directly initiated by N-Acetyl-beta-alanine. Its primary known role is as an intermediate in beta-alanine metabolism. The physiological effects of its precursor, beta-alanine, are largely attributed to its role in carnosine synthesis and its potential as a neurotransmitter[8][9].

Visualizing the Metabolic Pathways

To illustrate the metabolic context of N-Acetyl-beta-alanine, the following diagrams were generated using Graphviz (DOT language).

Caption: Biosynthesis and Degradation of N-Acetyl-beta-alanine.

References

- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-beta-alanine (HMDB0061880) [hmdb.ca]

- 2. In vivo brain concentrations of N-acetyl compounds, creatine, and choline in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucsfhealth.org [ucsfhealth.org]

- 4. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetyl-beta-alanine deacetylase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Cellular Mechanism of Action of N-Acetyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract